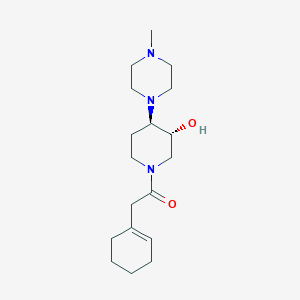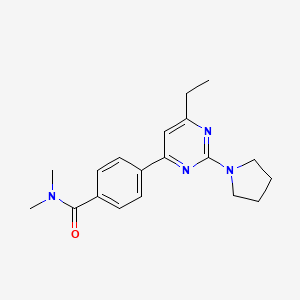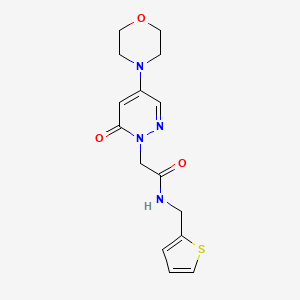![molecular formula C14H10ClN3 B3805861 3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B3805861.png)
3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine
Overview
Description
3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with 3-(1H-pyrazol-5-yl)aniline under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained at around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with active sites, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine
- 3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]quinoline
- 3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]benzene
Uniqueness
3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing molecules with tailored biological activities and physicochemical properties .
Properties
IUPAC Name |
3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c15-12-5-2-7-16-14(12)11-4-1-3-10(9-11)13-6-8-17-18-13/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJIPUKJQSISDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)Cl)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-fluorophenyl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3805778.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(2,3-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B3805794.png)


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B3805809.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B3805812.png)
![N-methyl-3-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B3805819.png)
![3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3805832.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B3805842.png)

![3-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3805849.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]acetamide](/img/structure/B3805857.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-indole-2-carboxamide](/img/structure/B3805886.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B3805888.png)
